3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(4-fluorophenyl)methyl]propanamide
Description
This compound is a thiazole-based carboxamide derivative featuring a 3-chlorophenyl carbamoyl moiety and a 4-fluorobenzyl substituent. Its structure integrates a 1,3-thiazole core, which is often associated with bioactivity in medicinal chemistry, such as antimicrobial or kinase inhibitory properties . The 3-chlorophenyl group may enhance lipophilicity and receptor binding, while the 4-fluorobenzyl substituent could influence metabolic stability and solubility. Although direct spectral or synthetic data for this compound are absent in the provided evidence, its structural analogs (e.g., compounds in , and 9) suggest synthesis via multi-step protocols involving condensation, cyclization, and amide coupling reactions .
Propriétés
IUPAC Name |
3-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN4O2S/c21-14-2-1-3-16(10-14)24-19(28)26-20-25-17(12-29-20)8-9-18(27)23-11-13-4-6-15(22)7-5-13/h1-7,10,12H,8-9,11H2,(H,23,27)(H2,24,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKILAOILWBVEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound is compared to analogs with shared features: thiazole/oxadiazole cores, substituted aryl groups, and carboxamide linkages. Key differences lie in substituent patterns and resultant physicochemical/biological properties.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects :
- Lipophilicity : The 3-chlorophenyl group increases logP compared to methylphenyl derivatives (e.g., 7c vs. target compound).
- Solubility : The 4-fluorobenzyl group in the target compound may reduce aqueous solubility relative to piperazine-containing analogs (e.g., 3s ), which benefit from basic nitrogen atoms.
Synthetic Complexity :
- The target compound’s synthesis likely parallels 7c , involving thiazole cyclization (reflux with hydrazine) and amide coupling. However, piperazine derivatives (e.g., 3s ) require additional steps for heterocyclic ring formation .
Chlorophenyl groups (as in STL063220 ) are associated with enhanced receptor affinity in kinase inhibitors.
Critical Analysis of Contradictions and Limitations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
